Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Metabolic Stability Hydrogen Bond Donation Fluorine Bioisosterism

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate (CAS: 2229374-61-0) is a synthetic piperidine derivative belonging to the class of N-Boc-protected difluoromethyl ketones. Characterized by a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a 2,2-difluoroacetyl moiety at the 4-position, this compound possesses a molecular formula of C12H19F2NO3 and a molecular weight of 263.28 g/mol.

Molecular Formula C12H19F2NO3
Molecular Weight 263.28 g/mol
Cat. No. B13600230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
Molecular FormulaC12H19F2NO3
Molecular Weight263.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)F
InChIInChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-6-4-8(5-7-15)9(16)10(13)14/h8,10H,4-7H2,1-3H3
InChIKeyKUMONDDHMBAOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate: A Protected Difluoromethyl Ketone Building Block for Fragment-Based Drug Discovery and PROTAC Linker Design


Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate (CAS: 2229374-61-0) is a synthetic piperidine derivative belonging to the class of N-Boc-protected difluoromethyl ketones. Characterized by a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a 2,2-difluoroacetyl moiety at the 4-position, this compound possesses a molecular formula of C12H19F2NO3 and a molecular weight of 263.28 g/mol . Its primary value in scientific research and industrial procurement lies in its dual functionality as a protected amine and a reactive difluoromethyl ketone group, enabling orthogonal synthetic manipulations. While structurally related to non-fluorinated acetyl piperidines (e.g., tert-butyl 4-acetylpiperidine-1-carboxylate, CAS 206989-61-9) and trifluoroacetyl analogs (CAS 1093759-80-8), the specific difluoroacetyl substitution imparts uniquely balanced electronic and steric properties that are critical for applications in fragment-based drug discovery (FBDD), targeted protein degradation (PROTACs), and the synthesis of enzyme inhibitors [1][2].

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate: Why In-Class Substitution by Non-Fluorinated or Trifluorinated Analogs Compromises Project Outcomes


In medicinal chemistry and chemical biology, the substitution of a difluoroacetyl group with a non-fluorinated acetyl, trifluoroacetyl, or other carbonyl isosteres fundamentally alters the pharmacological and physicochemical profile of the compound. The difluoroacetyl moiety (–COCHF2) serves as a metabolically stable bioisostere of the aldehyde and ketone groups, with the CF2H group acting as a hydrogen bond donor and lipophilic isostere [1][2]. Replacing it with a non-fluorinated acetyl group (tert-butyl 4-acetylpiperidine-1-carboxylate, CAS 206989-61-9) eliminates the distinctive fluorine-mediated electronic effects, reducing metabolic stability and altering target engagement. Conversely, replacing it with a trifluoroacetyl group (tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, CAS 1093759-80-8) increases the electron-withdrawing effect and lipophilicity (logP shift of approximately +0.5 to +1.0 per CF2→CF3 replacement), which can detrimentally affect pharmacokinetic properties such as solubility and clearance [3]. The 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid analog (CAS 1258638-62-8), while sharing the fluorinated scaffold, lacks the ketone functionality essential for covalent and non-covalent interactions with catalytic serine and cysteine residues in target enzymes [4]. These differences directly impact reproducibility and success rates in drug discovery projects, making the specific procurement of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate non-negotiable.

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate: Comparator-Anchored Quantitative Evidence for Scientific Selection


Evidence 1: Difluoroacetyl vs. Non-Fluorinated Acetyl — Differential Metabolic Stability and Hydrogen Bonding Capacity

The difluoromethyl (CF2H) group in the target compound acts as a hydrogen bond donor with a donor ability (α₂ᴴ ≈ 0.15–0.20) comparable to that of a carbinol OH, whereas the methyl group in the non-fluorinated analog (tert-butyl 4-acetylpiperidine-1-carboxylate) has no hydrogen bond donor capacity (α₂ᴴ ≈ 0) [1]. In a class-level comparison of difluoromethyl ketones versus methyl ketones, the presence of the CF2H group increased metabolic stability in rat liver microsomes by an average factor of 3- to 10-fold, depending on the scaffold, attributed to the electron-withdrawing effect of fluorine reducing α-carbon oxidation [2]. This differential is critical for in vivo pharmacokinetic performance.

Metabolic Stability Hydrogen Bond Donation Fluorine Bioisosterism

Evidence 2: Difluoroacetyl vs. Trifluoroacetyl — Differential Lipophilicity and Electronic Effects

The difluoroacetyl group (–COCHF2) provides a balanced lipophilicity profile compared to the trifluoroacetyl group (–COCF3). The Hammett σₘ constant for CHF₂ is approximately 0.32, while that for CF₃ is 0.43, indicating a weaker electron-withdrawing effect for the difluorinated group [1]. In a direct head-to-head comparison of the two building blocks, the calculated logP differences (ΔlogP) for the 4-position substitution on a piperidine scaffold average +0.5 to +1.0 log unit for the CF₃ analog compared to the CF₂H analog, depending on the computational method used . This difference can lead to significantly altered absorption, distribution, and off-target binding profiles.

Lipophilicity Electron-Withdrawing Effect logP

Evidence 3: Boc-Protected Amine vs. Free Amine — Orthogonal Deprotection Enables Sequential Functionalization

The presence of the Boc protecting group distinguishes the target compound from the free amine analog, 1-(difluoroacetyl)piperidine (CAS 321-78-8). Boc protection allows for orthogonal synthetic transformations, where the difluoroacetyl ketone functionality can be reacted first (e.g., reduction, reductive amination, or Grignard addition) without interference from the basic amine, followed by acid-mediated Boc deprotection (typically TFA in DCM at room temperature) to reveal the piperidine N–H for subsequent functionalization [1]. This is particularly critical in PROTAC linker construction, where sequential conjugation to two different protein-targeting ligands is required. The 1-(difluoroacetyl)piperidine lacks this protection and would require re-protection or suffer from competitive side reactions.

Orthogonal Protection Boc Deprotection PROTAC Linker Synthesis

Evidence 4: Ketone vs. Carboxylic Acid Analog — Differential PROTAC Linker Architecture and Covalent Probe Potential

The target compound is a difluoroacetyl ketone, whereas its close analog 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid (CAS 1258638-62-8) is a carboxylic acid. The ketone functionality enables covalent, reversible interactions with active-site serine and cysteine residues (as a hemi-ketal or thiohemi-ketal), making it a privileged warhead for serine hydrolase and cysteine protease inhibitors [1]. The carboxylic acid lacks this covalent trapping capability and is primarily used as a PROTAC linker via amide or ester conjugation . The difluoromethyl ketone (IC50 = 25.1 ± 1.2 nM against G119S mutant acetylcholinesterase for structurally related analogs) demonstrates the potency achievable with this warhead [2].

PROTAC Linkers Covalent Inhibitors Targeted Protein Degradation

Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate: High-Value Application Scenarios Anchored in Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries: 3D Fragment with Optimized Lipophilic Efficiency

The compound's molecular weight (263.28 Da) and balanced logP profile (estimated <1.5) align with the 'rule of three' (MW < 300, logP ≤ 3) for fragment libraries [1]. Compared to the trifluoroacetyl analog (MW 281.27, higher logP), the difluoroacetyl fragment has superior lipophilic ligand efficiency (LLE), making it ideal for FBDD campaigns targeting CNS-penetrant leads where lower lipophilicity reduces the risk of P-glycoprotein efflux and phospholipidosis [2]. The 2024 chemoinformatic analysis of fluorinated piperidines specifically identifies 4-substituted difluoromethyl ketone piperidines as high-value 3D fragments due to their balanced conformational, electronic, and hydrogen-bonding properties for fragment growth [3].

PROTAC Linker Synthesis: Protected Piperidine Scaffold for Sequential Conjugation

The Boc-protected piperidine nitrogen enables a crucial orthogonal protection strategy in PROTAC linker construction. Following initial functionalization of the difluoroacetyl ketone (e.g., reductive amination to attach a target protein ligand), TFA-mediated Boc deprotection reveals the piperidine NH for subsequent conjugation to an E3 ligase ligand (e.g., VHL or CRBN ligand). This sequential approach is essential for constructing heterobifunctional PROTACs with defined linker length and rigidity, which directly impacts ternary complex formation and degradation efficiency [1]. The structural rigidity imparted by the piperidine ring (versus flexible alkyl linkers) has been shown to influence PROTAC degradation kinetics and selectivity [4].

Serine Hydrolase and Cysteine Protease Covalent Probe Development

The difluoroacetyl ketone moiety is a validated covalent warhead for serine hydrolases (e.g., acetylcholinesterase, FAAH) and cysteine proteases (e.g., SARS-CoV-2 3CLpro). For the malaria vector target Anopheles gambiae acetylcholinesterase (G119S mutant), structurally related difluoromethyl ketones demonstrated IC50 values of 25.1 ± 1.2 nM after 23-hour incubation, confirming slow, tight-binding kinetics [2]. This compound provides the same warhead in a protected form, allowing for incorporation into probe molecules via the piperidine nitrogen following deprotection, enabling target engagement studies, activity-based protein profiling (ABPP), and chemoproteomics.

γ-Secretase Modulator (GSM) Scaffold Optimization for Alzheimer's Disease Research

Fluorinated piperidine acetic acid derivatives have been established as γ-secretase modulators that lower Aβ42 levels without inducing Notch-related side effects [3]. In a 7-day rat safety study, a representative difluoropiperidine compound (structure 1f) demonstrated no Notch-related toxicity, a critical safety differentiator from γ-secretase inhibitors (GSIs) [3]. While the target compound is not itself a GSM, it serves as a direct synthetic precursor to biologically active difluoropiperidine acetic acids through controlled hydrolysis of the ketone to the corresponding gem-difluoro carboxylic acid, enabling SAR exploration of this therapeutically relevant chemical space.

Quote Request

Request a Quote for Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.